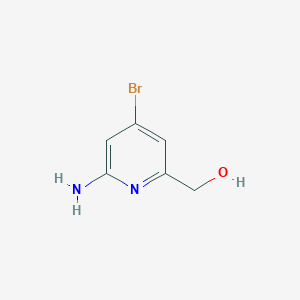

6-Amino-4-bromo-2-pyridinemethanol

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C6H7BrN2O |

|---|---|

Poids moléculaire |

203.04 g/mol |

Nom IUPAC |

(6-amino-4-bromopyridin-2-yl)methanol |

InChI |

InChI=1S/C6H7BrN2O/c7-4-1-5(3-10)9-6(8)2-4/h1-2,10H,3H2,(H2,8,9) |

Clé InChI |

RXILOUSMCJFCPT-UHFFFAOYSA-N |

SMILES canonique |

C1=C(C=C(N=C1CO)N)Br |

Origine du produit |

United States |

Systematic Synthetic Methodologies for 6 Amino 4 Bromo 2 Pyridinemethanol and Its Structural Analogues

Established Synthetic Routes to Substituted Pyridines

The synthesis of substituted pyridines can be broadly categorized into two main approaches: the formation of the pyridine (B92270) ring from acyclic precursors and the functionalization of a pre-existing pyridine ring.

Strategies for Pyridine Ring Formation

Classical methods for pyridine ring synthesis often involve condensation reactions. For instance, the Hantzsch pyridine synthesis utilizes the reaction of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) to form a dihydropyridine, which is then oxidized to the corresponding pyridine. While versatile, this method can lack regioselectivity with unsymmetrical precursors.

More contemporary approaches offer greater control and milder reaction conditions. A modular method developed by Liu and Liebeskind employs a cascade reaction involving a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates. nih.govorganic-chemistry.org This is followed by an electrocyclization of the resulting 3-azatriene and subsequent air oxidation to yield highly substituted pyridines. nih.govorganic-chemistry.org This method tolerates a wide range of functional groups, including halides. nih.gov Another strategy involves a three-step procedure starting from readily available enones, which are converted to 1,5-dicarbonyls and then cyclized with hydroxylamine (B1172632) hydrochloride. nih.gov Organocatalyzed, formal (3+3) cycloaddition reactions of enamines with unsaturated aldehydes or ketones also provide a practical route to tri- or tetrasubstituted pyridines. acs.org

Regioselective Functionalization of Pre-formed Pyridine Rings

The functionalization of a pre-formed pyridine ring is often governed by the electronic properties of the ring and any existing substituents. The nitrogen atom in the pyridine ring is electron-withdrawing, making the ring electron-deficient and generally susceptible to nucleophilic attack at the 2, 4, and 6 positions. youtube.com

Direct C-H functionalization has emerged as a powerful tool. However, the intrinsic electronic properties of pyridine can make certain functionalizations, like meta-C-H functionalization, challenging. nih.gov To overcome this, strategies involving the temporary conversion of pyridines into electron-rich intermediates have been developed. nih.gov Another approach involves the use of directing groups to guide the functionalization to a specific position.

For regioselective functionalization, various methods have been developed:

C4-Functionalization: A method for C4-pyridine functionalization involves their conversion into heterocyclic phosphonium (B103445) salts, which can then be transformed into other functional groups like ethers. acs.org

C2-Alkylation: In situ generated titanacyclopropanes react preferentially with pyridine N-oxides to achieve regioselective C2-H alkylation. organic-chemistry.org

Minisci Reaction: This radical-based reaction is a common method for introducing alkyl groups onto the pyridine ring, though it can sometimes lead to a mixture of C2 and C4 isomers. acs.org

Convergent and Linear Synthesis Approaches to 6-Amino-4-bromo-2-pyridinemethanol

Introduction of the Bromo Substituent

The bromination of pyridines can be challenging due to the electron-deficient nature of the ring. Direct bromination of unsubstituted pyridine requires harsh conditions. chempanda.com However, the presence of activating groups, such as an amino group, can facilitate electrophilic substitution. The position of bromination is directed by the existing substituents.

Several methods for brominating pyridines exist, including the use of bromine in various solvents, N-bromosuccinimide (NBS), or other brominating agents. chempanda.comyoutube.com The choice of reagent and reaction conditions is crucial for achieving the desired regioselectivity. For instance, the bromination of 2-aminopyridine (B139424) can lead to the formation of 2-amino-5-bromopyridine. To obtain the 4-bromo isomer, a multi-step sequence might be necessary. A patented method for the synthesis of 2-amino-4-bromopyridine (B18318) involves the ammoniation of 2,4-dibromopyridine-N-oxide followed by a reduction reaction. google.com

Strategies for Amination at the C-6 Position

The introduction of an amino group at the C-6 position of a pyridine ring can be achieved through various methods. The Chichibabin reaction, which involves the direct amination of pyridines with sodium amide, typically yields 2-aminopyridines. ntu.edu.sgwikipedia.orgyoutube.comwikipedia.org However, variations of this reaction using different amines and reaction conditions can provide access to other isomers. For instance, the amination of 3-substituted pyridines can occur regioselectively at the less sterically hindered C6 position. ntu.edu.sg

Nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a halogen, at the C-6 position is another common strategy. For example, 2,6-dibromopyridine (B144722) can be reacted with an amine under pressure and high temperature to yield 2-bromo-6-alkylaminopyridines. georgiasouthern.edu Copper-catalyzed amination of halopyridines has also proven to be an effective method. georgiasouthern.edu

Recent advancements include the use of a NaH-iodide composite to mediate the Chichibabin amination under milder conditions. ntu.edu.sg Furthermore, base-promoted selective amination of polyhalogenated pyridines has been reported, offering a potentially environmentally benign route. acs.org

Formation and Modification of the 2-Hydroxymethyl Group

The 2-hydroxymethyl group can be introduced through several synthetic routes. One common method is the reduction of a 2-carboxypyridine or a 2-pyridinecarboxylic acid ester. Another approach involves the oxidation of a 2-methylpyridine (B31789) (2-picoline).

A biocatalytic process has been developed for the synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine using recombinant microbial whole cells. rsc.orgrsc.org This offers a more sustainable alternative to traditional chemical methods that often require harsh oxidizing and reducing agents. rsc.org

Alternatively, the hydroxymethyl group can be formed from a pre-existing functional group. For example, a 2-halopyridine can undergo a metal-catalyzed cross-coupling reaction with a suitable one-carbon synthon that can be subsequently converted to a hydroxymethyl group. The reaction of pyridine N-oxide with acetic anhydride (B1165640) can lead to the formation of 2-acetoxypyridine, which upon hydrolysis yields 2-hydroxypyridine, a tautomer of 2-pyridone. stackexchange.com While not a direct route to 2-hydroxymethylpyridine, this illustrates the reactivity of the 2-position of pyridine N-oxides.

Advanced Catalytic Methods in this compound Synthesis

The synthesis of this compound is not extensively detailed in current literature, necessitating a proposed synthetic route based on established methodologies for similarly substituted pyridines. A plausible and efficient strategy involves the catalytic reduction of a suitable precursor, such as 4-Amino-6-bromopicolinic acid or its corresponding ester.

The key transformation is the reduction of the carboxylic acid or ester at the C2 position to a hydroxymethyl group. Advanced catalytic methods are crucial for achieving high efficiency and selectivity in this step, especially given the presence of a sensitive bromo substituent and an amino group which can interact with many catalysts.

Catalytic Reduction of Picolinic Acid Precursors

The reduction of picolinic acids and their esters to pyridinemethanols is a fundamental transformation. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective, as demonstrated in the synthesis of (2-Amino-pyridin-4-yl)-methanol from its corresponding ester, catalytic hydrogenation offers a milder and often more scalable alternative. chemicalbook.com

Advanced catalytic systems for this reduction could involve:

Homogeneous Catalysis: Ruthenium- and iridium-based catalysts are known to be effective for the hydrogenation of carboxylic acids and their derivatives. These catalysts often operate under milder conditions and can exhibit high chemoselectivity.

Heterogeneous Catalysis: Catalysts such as rhodium on carbon (Rh/C) or ruthenium on carbon (Ru/C) in the presence of a co-catalyst or under specific reaction conditions can facilitate the reduction of the carboxylic acid group while preserving other functional groups.

The choice of catalyst is critical to avoid dehalogenation of the bromo substituent. The table below outlines potential catalytic systems applicable to the reduction of a 4-Amino-6-bromopicolinic acid precursor.

| Catalyst System | Substrate | Reducing Agent | Conditions | Potential Outcome |

| Ru-phosphine complexes | Picolinic acid derivative | H₂ (gas) | Mild pressure and temperature | High yield of the corresponding alcohol with minimal side reactions. |

| Rh/C | Picolinic acid derivative | H₂ (gas) | Acetic acid solvent | Selective reduction of the carboxylic acid. |

| LiAlH₄ | Picolinic acid methyl ester | - | Anhydrous THF, reflux | Effective reduction, but with challenges in workup and scalability. chemicalbook.com |

Interactive Data Table: Potential Catalytic Systems for Reduction

| Catalyst System | Substrate | Reducing Agent | Conditions | Potential Outcome |

|---|---|---|---|---|

| Ru-phosphine complexes | Picolinic acid derivative | H₂ (gas) | Mild pressure and temperature | High yield of the corresponding alcohol with minimal side reactions. |

| Rh/C | Picolinic acid derivative | H₂ (gas) | Acetic acid solvent | Selective reduction of the carboxylic acid. |

| LiAlH₄ | Picolinic acid methyl ester | - | Anhydrous THF, reflux | Effective reduction, but with challenges in workup and scalability. chemicalbook.com |

Catalytic Construction of the Pyridine Ring

Alternatively, advanced catalytic methods can be employed in the de novo synthesis of the substituted pyridine ring. nih.govresearchgate.net Methods such as the copper-catalyzed cascade reaction of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates allow for the modular construction of highly substituted pyridines under neutral conditions, which could be amenable to the functional groups present in the target molecule. nih.gov Such strategies offer flexibility but require careful optimization for the specific substitution pattern of this compound.

Process Development and Scalability Considerations in Research Synthesis

Moving from a laboratory-scale synthesis to a larger, more robust process requires careful consideration of several factors to ensure efficiency, safety, cost-effectiveness, and reproducibility.

Route Scouting and Optimization

For a multi-step synthesis of this compound, each step must be optimized for yield and purity. A potential scalable route could start from 2,4-dibromopyridine-N-oxide, which can undergo amination followed by reduction of the N-oxide. A patent for the synthesis of the related compound 2-amino-4-bromopyridine highlights a scalable process involving an ammonolysis reaction followed by reduction with iron powder or catalytic hydrogenation using Raney nickel or Pd/C, achieving a total yield of over 80%. google.com This suggests that the 6-amino-4-bromo-pyridine core is accessible on a larger scale.

The subsequent introduction of the C2-methanol group would likely proceed via lithiation and reaction with an electrophile, or through a palladium-catalyzed carbonylation followed by reduction. Each of these steps presents its own scalability challenges, such as handling pyrophoric organolithium reagents or the cost and removal of palladium catalysts.

Key Scalability Considerations:

Reagent and Solvent Selection: The choice of reagents and solvents should favor those that are less hazardous, easily recoverable, and have a lower environmental impact. For instance, replacing stoichiometric reducing agents like LiAlH₄ with catalytic hydrogenation is often preferred for large-scale operations.

Reaction Conditions: Extreme temperatures and pressures should be avoided where possible to reduce engineering costs and safety risks. The development of catalysts that operate under mild conditions is a key area of research for process development.

Purification and Isolation: Crystallization is a highly desirable method for purification on a large scale due to its efficiency and cost-effectiveness compared to chromatography. The physical properties of the intermediates and the final product will dictate the most suitable purification strategy.

Catalyst Loading and Recovery: In catalytic steps, minimizing the catalyst loading without compromising reaction efficiency is crucial for reducing costs. For heterogeneous catalysts, efficient recovery and recycling are important considerations. For homogeneous catalysts, methods for their removal from the product stream must be developed.

The table below summarizes some of the key process development considerations for the proposed synthesis of this compound.

| Parameter | Laboratory Scale | Scalable Process | Rationale |

| Reducing Agent | LiAlH₄ | Catalytic Hydrogenation (e.g., Rh/C, Ru/C) | Improved safety, easier workup, lower cost on a large scale. |

| Purification | Chromatography | Crystallization | More economical and efficient for large quantities. |

| Starting Material | Specialized Pyridine Derivative | Commercially available building blocks | Cost-effectiveness and reliable supply chain. |

| Catalyst | High loading, disposable | Low loading, recyclable | Reduces cost and waste. |

Interactive Data Table: Scalability Considerations

| Parameter | Laboratory Scale | Scalable Process | Rationale |

|---|---|---|---|

| Reducing Agent | LiAlH₄ | Catalytic Hydrogenation (e.g., Rh/C, Ru/C) | Improved safety, easier workup, lower cost on a large scale. |

| Purification | Chromatography | Crystallization | More economical and efficient for large quantities. |

| Starting Material | Specialized Pyridine Derivative | Commercially available building blocks | Cost-effectiveness and reliable supply chain. |

| Catalyst | High loading, disposable | Low loading, recyclable | Reduces cost and waste. |

Exploration of Chemical Reactivity and Derivatization Pathways of 6 Amino 4 Bromo 2 Pyridinemethanol

Reactivity at the Pyridine (B92270) Nitrogen Atom

The nitrogen atom within the pyridine ring of 6-Amino-4-bromo-2-pyridinemethanol exhibits characteristic reactivity, participating in acid-base chemistry and forming coordination complexes with various metal centers.

The basic nature of the pyridine nitrogen allows for the formation of salts upon reaction with acids. This property is often exploited in purification processes or to improve the solubility of the compound.

Table 1: Predicted Acid-Base Properties

| Functional Group | Expected Behavior | Consequence |

| Pyridine Nitrogen | Basic (Lewis Base) | Protonation with acids to form pyridinium (B92312) salts. |

| Amino Group | Basic (Lewis Base) | Can also be protonated, depending on the reaction conditions. |

The lone pair of electrons on the pyridine nitrogen atom enables it to act as a ligand, coordinating with a variety of transition metal centers. The amino group can also participate in coordination, potentially allowing the molecule to act as a bidentate ligand, forming stable chelate complexes with metal ions. The formation of such complexes is a cornerstone of coordination chemistry and has applications in catalysis and materials science. smolecule.com

The coordination of aminopyridine ligands to metal ions like Ag(I) and Cu(II) has been reported, leading to the formation of coordination polymers and discrete molecular complexes. The specific coordination mode and the resulting structure of the complex are influenced by factors such as the metal ion, the solvent, and the presence of other ligands. While no specific coordination complexes of this compound have been detailed in the literature, its structural similarity to other aminopyridine ligands suggests its potential to form a variety of coordination compounds. The field of coordination chemistry extensively utilizes aminopyridinato ligands to create metal complexes with controlled stoichiometry and properties. smolecule.com

Table 2: Potential Coordination Chemistry

| Metal Ion | Potential Coordination Mode | Potential Complex Type |

| Transition Metals (e.g., Cu, Ni, Ag) | Monodentate (via pyridine N) or Bidentate (via pyridine N and amino N) | Discrete complexes or coordination polymers. |

Transformations Involving the Amino Group (C-6)

The amino group at the C-6 position is a key functional handle for a variety of synthetic transformations, including acylation, alkylation, arylation, condensation, and cyclization reactions.

The nucleophilic nature of the amino group allows it to readily undergo acylation with acylating agents such as acyl chlorides or anhydrides to form the corresponding amides. The chemoselectivity of acylation can sometimes be controlled by the reaction conditions. For instance, under acidic conditions, the more basic amino group can be protonated, potentially allowing for selective O-acylation of the hydroxymethyl group.

Alkylation of the amino group can be achieved using alkyl halides. These reactions typically proceed via nucleophilic substitution. More advanced methods, such as reductive amination with aldehydes or ketones, can also be employed.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful method for the N-arylation of aminopyridines. This reaction allows for the formation of a carbon-nitrogen bond between the amino group and an aryl halide, offering a versatile route to a wide range of N-aryl pyridine derivatives.

Table 3: Derivatization of the Amino Group

| Reaction Type | Reagents and Conditions | Product Type |

| Acylation | Acyl chlorides, anhydrides; often with a base like NEt3. | Amides |

| Alkylation | Alkyl halides, reductive amination (aldehydes/ketones with a reducing agent). | Secondary or tertiary amines |

| Arylation | Aryl halides, Pd catalyst (e.g., Pd(OAc)2), phosphine (B1218219) ligand, base. | N-Aryl amines |

The amino group can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). These reactions are typically reversible and are often driven to completion by the removal of water. Multi-component condensation reactions involving aminopyridines, carbonyl compounds, and other reagents can lead to the formation of complex heterocyclic systems.

Furthermore, the bifunctional nature of this compound, possessing both an amino and a hydroxymethyl group, presents opportunities for intramolecular cyclization reactions. For instance, intramolecular C-H arylation has been used to synthesize fused nitrogen-containing heterocycles from pyridine derivatives. While specific cyclization reactions for this compound are not documented, similar aminopyridine structures can undergo cyclization to form various heterocyclic scaffolds.

Table 4: Condensation and Cyclization Reactions

| Reaction Type | Reagents and Conditions | Potential Product Type |

| Condensation | Aldehydes, ketones; often with acid or base catalysis. | Imines (Schiff bases) |

| Cyclization | Intramolecular reactions, potentially catalyzed by transition metals. | Fused heterocyclic systems |

Synthetic Utility of the Bromo Substituent (C-4)

The bromine atom at the C-4 position is a versatile handle for a wide array of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling allows for the reaction of the bromo-pyridine with boronic acids or their esters to form new carbon-carbon bonds. This reaction is highly versatile and tolerates a wide range of functional groups.

The Sonogashira coupling enables the formation of a carbon-carbon bond between the bromo-pyridine and a terminal alkyne, providing access to alkynyl-substituted pyridines. These products can serve as precursors for further transformations.

The Heck reaction involves the coupling of the bromo-pyridine with an alkene to form a substituted alkene. This reaction is a powerful tool for the vinylation of aryl halides.

The Stille coupling utilizes organotin reagents to couple with the bromo-pyridine, offering another efficient method for carbon-carbon bond formation.

In addition to cross-coupling reactions, the bromo substituent can undergo nucleophilic aromatic substitution (SNAr) , although this is generally more challenging for pyridines compared to activated benzene (B151609) rings. The reactivity can be enhanced by the presence of electron-withdrawing groups and is dependent on the nature of the nucleophile and the reaction conditions.

Table 5: Reactions Involving the Bromo Substituent

| Reaction Name | Coupling Partner | Catalyst/Reagents | Product Type |

| Suzuki-Miyaura Coupling | Boronic acids/esters | Pd catalyst, base. | Aryl- or vinyl-substituted pyridines |

| Sonogashira Coupling | Terminal alkynes | Pd catalyst, Cu(I) cocatalyst, base. | Alkynyl-substituted pyridines |

| Heck Reaction | Alkenes | Pd catalyst, base. | Vinyl-substituted pyridines |

| Stille Coupling | Organostannanes | Pd catalyst. | Aryl-, vinyl-, or alkyl-substituted pyridines |

| Nucleophilic Aromatic Substitution (SNAr) | Nucleophiles (e.g., amines, alkoxides) | Often requires strong nucleophiles and/or harsh conditions. | Substituted pyridines |

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atom at the C-4 position of this compound is a key handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely employed for the derivatization of bromo-pyridines. researchgate.netnih.gov In a typical Suzuki reaction, this compound can be reacted with a variety of aryl or heteroaryl boronic acids in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like K₃PO₄. nih.gov This reaction facilitates the introduction of diverse aromatic and heteroaromatic moieties at the C-4 position. The general mechanism involves the oxidative addition of the palladium catalyst to the carbon-bromine bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the active catalyst. umb.edu

The choice of catalyst, ligands, base, and solvent system is crucial for achieving high yields and selectivity. For instance, the use of bulky, electron-rich phosphine ligands can enhance the efficiency of the catalytic cycle. Similarly, Negishi coupling, which utilizes organozinc reagents, offers an alternative pathway for C-C bond formation with high chemoselectivity, often proceeding at ambient temperatures. nih.gov

Table 1: Examples of Transition Metal-Catalyzed Cross-Coupling Reactions

| Coupling Partner | Catalyst | Base | Solvent | Product Type |

| Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 6-Amino-4-aryl-2-pyridinemethanol |

| Heteroarylboronic acid | Pd(OAc)₂/SPhos | Cs₂CO₃ | Toluene | 6-Amino-4-heteroaryl-2-pyridinemethanol |

| Alkylzinc halide | Pd(PPh₃)₄ | - | THF | 6-Amino-4-alkyl-2-pyridinemethanol |

Nucleophilic Aromatic Substitution Pathways

The pyridine ring in this compound is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAAr), particularly at the positions ortho and para to the nitrogen atom (C-2 and C-4). stackexchange.comyoutube.com The bromine atom at C-4 serves as a leaving group in these reactions.

The mechanism of SNAAr reactions typically involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is enhanced by the presence of the electronegative nitrogen atom in the pyridine ring, which can delocalize the negative charge. stackexchange.com The subsequent departure of the bromide ion restores the aromaticity of the ring, yielding the substituted product.

A variety of nucleophiles can be employed in these reactions, including amines, alkoxides, and thiolates. For instance, reaction with primary or secondary amines can lead to the formation of 4-amino-substituted pyridines. nih.govgeorgiasouthern.edu The reaction conditions, such as temperature and the choice of solvent, can significantly influence the reaction rate and yield. In some cases, high temperatures may be required to overcome the activation energy for the disruption of aromaticity. georgiasouthern.edu

Functionalization of the Hydroxymethyl Group (C-2)

The hydroxymethyl group at the C-2 position of this compound offers another site for chemical modification, allowing for a range of functional group interconversions.

Oxidation and Reduction Chemistry

The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid using a variety of oxidizing agents. The choice of reagent determines the extent of oxidation. Mild oxidizing agents, such as manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC), are typically used to selectively form the corresponding aldehyde, 6-amino-4-bromo-2-formylpyridine. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid, will further oxidize the aldehyde to the carboxylic acid, 6-amino-4-bromo-pyridine-2-carboxylic acid.

Conversely, while the hydroxymethyl group is already in a reduced state, the concept of reduction can be applied to other functionalities that might be introduced on the molecule. For instance, if the amino group were to be converted to a nitro group, it could then be reduced back to an amine.

Derivatization to Ethers, Esters, and Halides

The hydroxyl group can be readily converted into other functional groups such as ethers, esters, and halides.

Ethers: Williamson ether synthesis, involving the deprotonation of the alcohol with a strong base like sodium hydride (NaH) to form an alkoxide, followed by reaction with an alkyl halide, can be used to synthesize a variety of ethers.

Esters: Esterification can be achieved by reacting the alcohol with a carboxylic acid or its derivative (e.g., an acid chloride or anhydride) under appropriate catalytic conditions. For instance, reaction with acetyl chloride in the presence of a base like pyridine would yield the corresponding acetate (B1210297) ester.

Halides: The hydroxyl group can be substituted with a halogen, such as chlorine or bromine, using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃), respectively. This conversion transforms the hydroxymethyl group into a reactive halomethyl group, which can then participate in further nucleophilic substitution reactions.

Multi-Site Selectivity in Complex Reaction Environments

The presence of multiple reactive sites on this compound—the bromine atom at C-4, the amino group at C-6, and the hydroxymethyl group at C-2—presents a challenge and an opportunity in complex reaction environments. Achieving selectivity for a specific site requires careful control of reaction conditions and the choice of reagents.

For example, in transition metal-catalyzed cross-coupling reactions, the C-Br bond is generally more reactive than C-N or C-O bonds under typical palladium catalysis conditions. This inherent difference in reactivity allows for selective functionalization at the C-4 position without affecting the amino or hydroxymethyl groups.

However, when considering nucleophilic substitution reactions, both the C-4 bromo and the C-6 amino groups could potentially react. The relative reactivity will depend on the nature of the nucleophile and the reaction conditions. Similarly, when performing reactions on the hydroxymethyl group, protecting the potentially reactive amino group might be necessary to avoid side reactions. For instance, the amino group can be acylated to form an amide, which is less nucleophilic and less prone to oxidation, before carrying out transformations on the hydroxymethyl group. This protecting group can then be removed in a subsequent step. The interplay of electronic effects and steric hindrance at each reactive site ultimately governs the outcome of the reaction, allowing for the strategic and selective synthesis of diverse derivatives.

Comprehensive Spectroscopic and Structural Characterization of 6 Amino 4 Bromo 2 Pyridinemethanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. For 6-Amino-4-bromo-2-pyridinemethanol, a complete analysis would involve ¹H and ¹³C NMR, supplemented by two-dimensional experiments.

The chemical shifts in NMR are highly sensitive to the local electronic environment of each nucleus. In this compound, the substituents (-NH₂, -Br, -CH₂OH) and the nitrogen atom in the pyridine (B92270) ring all exert significant electronic effects, influencing the positions of the NMR signals.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the hydroxymethyl group, the hydroxyl proton, and the amino protons.

Aromatic Protons: The pyridine ring has two remaining protons at positions 3 and 5. The electron-donating amino group at C6 and the electron-withdrawing bromine atom at C4 will influence their chemical shifts. The proton at C5 is anticipated to be a singlet due to the absence of adjacent protons, while the proton at C3 would also likely appear as a singlet. Their expected chemical shifts would be in the aromatic region (δ 6.0-8.5 ppm).

Methylene Protons (-CH₂OH): The two protons of the methylene group are expected to appear as a singlet, typically in the range of δ 4.5-5.0 ppm.

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is variable and depends on concentration, solvent, and temperature. It would likely appear as a broad singlet.

Amino Protons (-NH₂): The two protons of the amino group are also expected to produce a broad singlet, with a chemical shift that can vary.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule.

Pyridine Ring Carbons: The six carbons of the pyridine ring will have distinct chemical shifts. The carbon atoms bonded to the electronegative nitrogen (C2 and C6) and bromine (C4) atoms are expected to be significantly deshielded and appear at lower fields. The carbons bearing the amino (C6) and hydroxymethyl (C2) groups will also have their shifts influenced by these substituents.

Methylene Carbon (-CH₂OH): The carbon of the hydroxymethyl group is expected to have a chemical shift in the range of δ 60-70 ppm.

A hypothetical ¹H and ¹³C NMR data table is presented below, based on typical chemical shift ranges for similar structures. pdx.eduucl.ac.ukbhu.ac.inoregonstate.educhemistrysteps.com

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity |

| H-3 | 6.5 - 7.5 | s |

| H-5 | 6.0 - 7.0 | s |

| -CH₂OH | 4.5 - 5.0 | s |

| -OH | Variable | br s |

| -NH₂ | Variable | br s |

| ¹³C NMR | Predicted Chemical Shift (ppm) |

| C-2 | 155 - 165 |

| C-3 | 110 - 120 |

| C-4 | 115 - 125 |

| C-5 | 100 - 110 |

| C-6 | 150 - 160 |

| -CH₂OH | 60 - 70 |

s = singlet, br s = broad singlet

Spin-spin coupling provides information about the connectivity of atoms. In the case of this compound, the expected singlet nature of the aromatic protons simplifies the coupling pattern. However, coupling between the methylene protons and the hydroxyl proton might be observed under certain conditions, which would result in a triplet for the methylene signal and a doublet for the hydroxyl signal.

To definitively assign all proton and carbon signals and confirm the molecular structure, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable.

COSY: A COSY experiment would confirm the coupling (or lack thereof) between the different protons in the molecule.

HSQC: An HSQC experiment would correlate the proton signals with their directly attached carbon atoms, allowing for unambiguous assignment of the ¹³C NMR spectrum.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and their bonding environment. ijeijournal.comnih.govneuroquantology.comresearchgate.net

The IR and Raman spectra of this compound would be expected to show characteristic absorption bands for the O-H, N-H, C-N, C-O, and C-Br bonds, as well as vibrations of the pyridine ring.

A table of expected characteristic vibrational frequencies is provided below. nist.govchemicalbook.com

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| O-H (alcohol) | Stretching | 3200 - 3600 (broad) |

| N-H (amine) | Stretching | 3300 - 3500 (two bands) |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (methylene) | Stretching | 2850 - 2960 |

| C=N, C=C (pyridine ring) | Stretching | 1400 - 1600 |

| C-O (alcohol) | Stretching | 1000 - 1260 |

| C-Br | Stretching | 500 - 600 |

The presence of both hydroxyl (-OH) and amino (-NH₂) groups in the molecule allows for the formation of intermolecular hydrogen bonds. rsc.orgnih.govnih.gov These interactions can significantly affect the position and shape of the O-H and N-H stretching bands in the IR spectrum. In a condensed phase (solid or concentrated solution), these bands are typically broad and shifted to lower frequencies compared to the gas phase or dilute solutions, providing evidence for hydrogen bonding. The study of these interactions is crucial for understanding the supramolecular chemistry and physical properties of the compound.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

The electronic absorption spectrum of a molecule provides valuable information about its electronic structure and the types of electronic transitions that can occur upon absorption of ultraviolet or visible light.

Interpretation of Electronic Transitions and Chromophores

The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from the substituted pyridine ring. The pyridine nucleus itself exhibits absorption bands in the UV region. sielc.com The presence of an amino group (-NH2), a bromo group (-Br), and a hydroxymethyl group (-CH2OH) as substituents on the pyridine ring will influence the position and intensity of these absorption bands.

The amino group acts as an auxochrome, a group that, when attached to a chromophore (the light-absorbing part of the molecule), modifies the wavelength and intensity of the absorption. Typically, an amino group will cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). The bromine atom, also an auxochrome, can similarly influence the spectrum. The hydroxymethyl group is generally considered to have a weaker effect on the UV-Vis spectrum compared to the amino and bromo groups.

The principal chromophore in this compound is the aminopyridine system. The electronic transitions are expected to be of the π → π* type, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital of the aromatic ring, and n → π* transitions, involving the promotion of a non-bonding electron (from the nitrogen of the pyridine ring or the amino group) to a π* antibonding orbital. Aromatic amino acids, which contain similar chromophoric groups, show characteristic absorption patterns that can be used for their identification and quantification. iosrjournals.org

Solvent Effects on Electronic Spectra

The polarity of the solvent can significantly affect the electronic absorption spectrum of a molecule. slideshare.netscribd.com This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited electronic states of the molecule. For this compound, changes in solvent polarity are expected to influence the positions of the n → π* and π → π* absorption bands.

In polar solvents, n → π* transitions typically undergo a hypsochromic shift (blue shift, to shorter wavelengths). libretexts.org This is because the non-bonding electrons in the ground state are stabilized by hydrogen bonding with polar solvent molecules, increasing the energy gap for the transition. Conversely, π → π* transitions often exhibit a bathochromic shift (red shift, to longer wavelengths) in polar solvents. libretexts.org This is due to the stabilization of the more polar excited state relative to the ground state. The solubility of related compounds like 2-aminopyridine (B139424) has been studied in various solvents, which is a prerequisite for such spectroscopic investigations. acs.org The study of solvent effects can provide insights into the nature of the electronic transitions and the intermolecular interactions between the solute and solvent molecules. researchgate.net

The following table summarizes the expected shifts in absorption bands for this compound in response to changes in solvent polarity.

| Transition Type | Expected Shift with Increasing Solvent Polarity | Rationale |

| n → π | Hypsochromic (Blue Shift) | Stabilization of the ground state non-bonding electrons through hydrogen bonding. libretexts.org |

| π → π | Bathochromic (Red Shift) | Stabilization of the more polar π* excited state. libretexts.org |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing the mass-to-charge ratio of its ions.

Accurate Mass Determination via High-Resolution MS

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental composition. nih.gov For this compound, the molecular formula is C6H7BrN2O. The presence of bromine is a key feature, as it has two stable isotopes, 79Br and 81Br, with nearly equal natural abundance. This results in a characteristic isotopic pattern in the mass spectrum, with two peaks of almost equal intensity separated by two mass units (the M and M+2 peaks). youtube.com

The theoretical monoisotopic mass of this compound can be calculated using the masses of the most abundant isotopes of its constituent elements.

| Element | Isotope | Mass (amu) | Number of Atoms | Total Mass (amu) |

| Carbon | 12C | 12.000000 | 6 | 72.000000 |

| Hydrogen | 1H | 1.007825 | 7 | 7.054775 |

| Bromine | 79Br | 78.918337 | 1 | 78.918337 |

| Nitrogen | 14N | 14.003074 | 2 | 28.006148 |

| Oxygen | 16O | 15.994915 | 1 | 15.994915 |

| Total | 201.974175 |

An experimental HRMS measurement would be expected to yield a mass very close to this calculated value, confirming the elemental composition of the compound.

Elucidation of Fragmentation Pathways

In the mass spectrometer, the molecular ion of this compound can undergo fragmentation, breaking into smaller charged fragments. The pattern of these fragments provides valuable information about the molecule's structure. tutorchase.com Common fragmentation mechanisms include charge site-initiated and radical site-initiated fragmentation. youtube.comyoutube.com

For this compound, several fragmentation pathways can be predicted. The presence of the bromine atom will be evident in fragments that retain it, showing the characteristic M and M+2 isotopic pattern.

Potential Fragmentation Pathways:

Loss of a hydroxymethyl radical (•CH2OH): This is a common fragmentation for primary alcohols, leading to a stable pyridinium (B92312) ion.

Loss of water (H2O): This can occur from the hydroxymethyl group, particularly if a hydrogen atom is transferred from another part of the molecule.

Loss of the amino group (•NH2 or NH3): The amino group can be lost as a radical or a neutral molecule.

Cleavage of the pyridine ring: The aromatic ring can also fragment, although this typically requires higher energy.

Loss of a bromine radical (•Br): This would result in a fragment ion without the characteristic bromine isotopic pattern.

The following table outlines some potential fragment ions and their expected mass-to-charge ratios (m/z).

| Fragment | Proposed Structure | Expected m/z (for 79Br) |

| [M - CH2OH]+ | C5H5BrN2+ | 172 |

| [M - H2O]+• | C6H5BrN2+• | 184 |

| [M - NH2]+ | C6H6BrO+ | 185 |

| [M - Br]+ | C6H7N2O+ | 123 |

The analysis of these fragmentation patterns, in conjunction with the accurate mass data, allows for the unambiguous identification and structural confirmation of this compound.

X-Ray Diffraction for Solid-State Molecular and Supramolecular Architecture

X-ray diffraction analysis of single crystals provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While specific X-ray crystallographic data for this compound was not found in the search results, general principles of supramolecular chemistry of substituted pyridines can be discussed. rsc.orgrsc.orgacs.org

The molecular structure of this compound in the solid state would be expected to feature a planar pyridine ring. The amino and hydroxymethyl substituents would likely participate in a network of intermolecular hydrogen bonds. The nitrogen atom of the pyridine ring and the amino group can act as hydrogen bond acceptors, while the hydrogen atoms of the amino and hydroxymethyl groups can act as hydrogen bond donors.

Theoretical and Computational Chemistry Studies on 6 Amino 4 Bromo 2 Pyridinemethanol

Quantum Chemical Investigations of Electronic and Molecular Structure

Quantum chemical methods are instrumental in elucidating the fundamental electronic and molecular characteristics of 6-Amino-4-bromo-2-pyridinemethanol. These computational approaches provide insights that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. It is particularly well-suited for determining the ground-state properties of molecules like this compound. A recent study on medicinally important halogenated aminopyridines utilized the B3LYP functional with a 6-311++G(d,p) basis set to optimize molecular geometries, demonstrating the robustness of this approach for similar compounds. researchgate.net

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. For this compound, this involves considering the rotational freedom of the hydroxymethyl (-CH₂OH) and amino (-NH₂) groups. The orientation of these groups relative to the pyridine (B92270) ring can lead to different conformers with varying energies.

Theoretical calculations would likely predict a planar or near-planar pyridine ring. The conformational preference of the hydroxymethyl group is influenced by potential intramolecular hydrogen bonding between the hydroxyl hydrogen and the nitrogen of the pyridine ring, or between the amino group hydrogens and the hydroxyl oxygen. The precise bond lengths and angles would be determined by the interplay of electronic effects from the electron-donating amino group, the electron-withdrawing bromine atom, and the steric hindrance between the substituents.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Hypothetical Value |

| Bond Length | C2-C3 | 1.39 Å |

| C3-C4 | 1.38 Å | |

| C4-Br | 1.90 Å | |

| C6-N (amino) | 1.37 Å | |

| C2-C (methanol) | 1.52 Å | |

| Bond Angle | N1-C2-C3 | 122° |

| C3-C4-C5 | 118° | |

| C2-C(methanol)-O | 112° | |

| Dihedral Angle | N1-C2-C(methanol)-O | ~0° or ~180° |

Note: The values in this table are hypothetical and serve as an illustration of the type of data generated from a DFT optimization. Actual values would require a specific calculation to be performed.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a significant indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring, particularly on the amino group and the π-system of the ring. The LUMO, conversely, is likely distributed over the pyridine ring, with significant contributions from the atoms adjacent to the electron-withdrawing bromine atom. A smaller HOMO-LUMO gap would suggest higher reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Hypothetical Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 4.6 |

Note: These energy values are illustrative and based on typical ranges for similar organic molecules. researchgate.net

The distribution of electron density within a molecule is key to understanding its intermolecular interactions and reactive sites. Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. In an MEP map, regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net

For this compound, the MEP map would likely show a negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxymethyl group, as well as the bromine atom due to its lone pairs. The most positive regions are expected to be around the hydrogens of the amino and hydroxyl groups, making them potential sites for hydrogen bonding. researchgate.net

Ab Initio and Semi-Empirical Methods for Comparative Studies

While DFT is a powerful tool, comparative studies using other quantum chemical methods can provide additional validation and insights. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), are based on first principles without empirical parameterization. They can offer a higher level of theory for benchmarking DFT results, though at a greater computational expense.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations. Methods like AM1 and PM3 are much faster than DFT or ab initio methods, making them suitable for preliminary conformational searches or for studying very large systems, although with a trade-off in accuracy. A comparative study would involve optimizing the geometry and calculating electronic properties with these different methods to assess the consistency and reliability of the theoretical predictions.

Research Applications and Potential of 6 Amino 4 Bromo 2 Pyridinemethanol As a Chemical Building Block

Potential Utility in the Synthesis of Diverse Pyridine-Based Chemical Scaffolds

Although specific examples for 6-Amino-4-bromo-2-pyridinemethanol are not detailed in the available literature, the reactivity of similarly substituted pyridines allows for informed speculation on its synthetic potential.

Design and Synthesis of Functionalized Pyridine (B92270) Analogues

The bromo substituent at the 4-position is a prime site for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Buchwald-Hartwig amination reactions. smolecule.com This would allow for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups, leading to a diverse library of functionalized pyridine analogues. The amino group at the 6-position and the hydroxymethyl group at the 2-position could be further modified to create even more complex structures. For instance, the amino group could be acylated or alkylated, and the hydroxymethyl group could be oxidized or converted to a leaving group for subsequent nucleophilic substitution.

Construction of Fused Heterocyclic Systems

The combination of functional groups on the pyridine ring of this compound presents opportunities for the construction of fused heterocyclic systems. For example, the amino and hydroxymethyl groups could potentially undergo intramolecular cyclization reactions to form bicyclic structures. Furthermore, after an initial cross-coupling reaction at the bromo position, subsequent reactions involving the other functional groups could lead to the formation of more complex polycyclic aromatic systems, which are of interest in medicinal chemistry and materials science.

Postulated Role in Coordination Chemistry and Metal-Ligand Research

The pyridine nitrogen and the amino group of this compound are potential coordination sites for metal ions, suggesting its utility as a ligand in coordination chemistry.

Synthesis of Novel Metal Complexes

This compound could act as a bidentate or even a tridentate ligand, coordinating to a metal center through the pyridine nitrogen, the amino nitrogen, and the oxygen of the hydroxymethyl group. This could lead to the formation of a variety of novel metal complexes with interesting structural and electronic properties. The nature of the metal ion and the specific coordination mode would influence the geometry and reactivity of the resulting complex.

Investigation of Ligand-Metal Interactions and Properties

Once novel metal complexes are synthesized, researchers could investigate the nature of the ligand-metal interactions using techniques such as X-ray crystallography and various spectroscopic methods. The electronic properties of the complexes could be tuned by modifying the substituents on the pyridine ring, and their catalytic activity, magnetic properties, or luminescence could be explored.

Hypothetical Development of Materials with Tunable Properties

Functionalized pyridine derivatives are known to be valuable components in the development of advanced materials such as metal-organic frameworks (MOFs) and organic light-emitting diodes (OLEDs). While no specific research has been published on the use of this compound in this context, its structure suggests it could be a promising candidate. The multiple functional groups would allow for the creation of highly cross-linked and functionalized materials with potentially tunable electronic and photophysical properties.

Precursor for Advanced Organic Materials

The unique arrangement of electron-donating (amino) and electron-withdrawing (bromo) groups, along with a reactive hydroxymethyl side chain, makes this compound a promising precursor for the synthesis of advanced organic materials. The functional groups can be independently or concertedly modified to build larger, conjugated systems with tailored optoelectronic properties.

The amino group can undergo a variety of reactions, such as diazotization followed by coupling reactions, or condensation with aldehydes and ketones to form Schiff bases. These reactions can be used to extend the π-conjugation of the pyridine ring, a key feature for organic electronic materials. The bromine atom is particularly valuable for cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions are fundamental in the synthesis of conjugated polymers and oligomers used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

The hydroxymethyl group provides a handle for esterification or etherification, allowing for the attachment of solubilizing groups or other functional moieties. This can improve the processability of the resulting materials and allow for further functionalization. For instance, it can be oxidized to an aldehyde, providing another route for conjugation extension or for the creation of specific binding sites.

Below is a table outlining the potential functionalization reactions of this compound for the synthesis of organic materials.

| Functional Group | Reaction Type | Potential Outcome |

| Amino Group | Diazotization, Condensation | Extended π-conjugation, formation of Schiff bases |

| Bromo Group | Suzuki, Stille, Sonogashira Coupling | Carbon-carbon bond formation, synthesis of conjugated polymers |

| Hydroxymethyl Group | Esterification, Etherification, Oxidation | Attachment of side chains, improved solubility, further reactivity |

Components in Supramolecular Assemblies

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, halogen bonding, and π-π stacking, to construct well-defined, higher-order structures. The molecular architecture of this compound is ideally suited for its use as a building block in supramolecular assemblies.

The amino and hydroxymethyl groups are excellent hydrogen bond donors and acceptors. This allows the molecule to form predictable hydrogen-bonding networks, leading to the self-assembly of one-, two-, or three-dimensional structures. The pyridine nitrogen atom can also act as a hydrogen bond acceptor.

Furthermore, the bromine atom can participate in halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species and interacts with a Lewis base. In this case, the bromine atom could interact with other Lewis basic sites, such as the nitrogen or oxygen atoms of neighboring molecules, to direct the formation of specific supramolecular architectures. nih.gov The combination of hydrogen and halogen bonding can lead to the creation of highly ordered and robust structures. nih.gov

The aromatic pyridine ring can also engage in π-π stacking interactions, which would further stabilize the resulting supramolecular assemblies. The interplay of these various non-covalent forces could be exploited to design complex molecular networks with potential applications in areas such as crystal engineering, host-guest chemistry, and the development of "smart" materials that respond to external stimuli.

The table below summarizes the non-covalent interactions that this compound can participate in.

| Interaction Type | Participating Functional Group(s) | Potential Role in Assembly |

| Hydrogen Bonding | Amino group, Hydroxymethyl group, Pyridine nitrogen | Formation of predictable networks, structural direction |

| Halogen Bonding | Bromo group | Directional control of assembly, formation of robust structures |

| π-π Stacking | Pyridine ring | Stabilization of the supramolecular architecture |

Application in Catalysis Research

Functionalized pyridines are a well-established class of ligands in transition metal catalysis due to the ability of the pyridine nitrogen to coordinate to a metal center. This compound and its derivatives have the potential to serve as versatile ligands in a variety of catalytic transformations.

The pyridine nitrogen, in conjunction with the amino and hydroxymethyl groups, can act as a multidentate ligand, binding to a metal center through N,N- or N,O-chelation. The formation of such a chelate ring can enhance the stability and influence the reactivity of the metal catalyst. The electronic properties of the ligand, and thus the catalytic activity of the metal complex, can be tuned by the presence of the electron-donating amino group and the electron-withdrawing bromo group.

The bromo substituent offers a convenient site for further modification of the ligand structure. For example, it could be replaced by other functional groups through nucleophilic substitution or cross-coupling reactions, allowing for the synthesis of a library of related ligands with systematically varied steric and electronic properties. This is a common strategy in catalyst development to optimize performance for a specific reaction.

The hydroxymethyl group can also be used to immobilize the catalytic complex onto a solid support, which can facilitate catalyst separation and recycling, a key aspect of green chemistry. mdpi.com The potential applications for such catalysts could span a wide range of organic reactions, including cross-coupling reactions, hydrogenations, and oxidations.

The following table outlines the potential roles of the functional groups of this compound in the context of catalysis.

| Functional Group | Potential Role in Catalysis |

| Pyridine Nitrogen, Amino Group, Hydroxymethyl Group | Formation of multidentate ligands (N,N- or N,O-chelation) |

| Bromo Group | Site for ligand modification to tune catalytic activity |

| Hydroxymethyl Group | Anchor for immobilization of the catalyst on a solid support |

Emerging Research Frontiers and Challenges in 6 Amino 4 Bromo 2 Pyridinemethanol Chemistry

Sustainable Synthetic Methodologies and Green Chemistry Principles

The synthesis of pyridine (B92270) derivatives, including 6-Amino-4-bromo-2-pyridinemethanol, is increasingly guided by the principles of green chemistry to minimize environmental impact and enhance efficiency. rasayanjournal.co.innih.gov Traditional methods often involve hazardous reagents and solvents, leading to significant waste generation. rasayanjournal.co.in Modern approaches focus on developing safer and more sustainable synthetic routes.

Key green chemistry strategies applicable to the synthesis of pyridine derivatives include:

Catalysis: The use of catalysts can reduce the amount of reactants needed, increase reaction rates, and improve selectivity. biosynce.com Metal-pyridine complexes, for instance, are employed in cross-coupling, oxidation, and hydrogenation reactions, enhancing efficiency and minimizing waste. biosynce.com

Microwave-Assisted Synthesis: This technique often leads to shorter reaction times, higher yields, and purer products compared to conventional heating methods. nih.govresearchgate.net

Multicomponent Reactions (MCRs): MCRs allow for the synthesis of complex molecules in a single step from three or more reactants, improving atom economy and reducing waste. rasayanjournal.co.innih.gov

Use of Greener Solvents: The replacement of hazardous organic solvents with more environmentally benign alternatives, such as water or ionic liquids, is a core principle of green chemistry. rasayanjournal.co.inbiosynce.com

Solvent-Free Reactions: Conducting reactions without a solvent can lead to cleaner reactions, higher product yields, and simpler workup procedures. rasayanjournal.co.in

These sustainable methodologies are crucial for the environmentally responsible production of this compound and its derivatives, paving the way for their broader application.

Exploration of Novel Reactivity and Unconventional Transformations

The functional groups present in this compound—the amino, bromo, and hydroxymethyl groups—offer a rich landscape for exploring novel chemical reactions and transformations. The positions of these substituents on the pyridine ring influence its reactivity, particularly in nucleophilic substitution reactions.

Recent research has focused on unconventional transformations of pyridine rings, which could be applicable to this compound:

Nitrogen-to-Carbon Atom Transmutation: A novel method has been developed to convert pyridines into benzenes, allowing for the installation of various functional groups in place of the nitrogen atom. nih.gov This strategy could potentially be applied to create new benzene (B151609) derivatives from this compound.

Reductive Alkylation: Electron-deficient pyridines can undergo partial reduction followed by alkylation to form functionalized dihydropyridines. researchgate.net These intermediates can then be used in further synthetic steps, such as radical cyclization. researchgate.net

Unconventional Hydrogen Bonding and π-stacking: The crystal structures of some substituted pyridine derivatives reveal unconventional hydrogen bonding and π-stacking interactions. nih.gov Understanding these interactions in this compound could be crucial for designing materials with specific solid-state properties.

The reactivity of the bromine atom at the 4-position is particularly noteworthy. The 2-, 4-, and 6-positions of the pyridine ring are activated for nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the nitrogen atom. researchgate.net This makes the bromo group in this compound a key site for introducing further chemical diversity.

Advanced In Silico Approaches for Predictive Design and Discovery

Computational methods, particularly Density Functional Theory (DFT) and molecular docking, are becoming indispensable tools in the study of pyridine derivatives. nih.govnih.gov These in silico approaches allow for the prediction of molecular properties and the design of new compounds with desired activities.

For a molecule like this compound, computational studies can provide insights into:

Structural and Electronic Properties: DFT calculations can determine optimized geometries, bond lengths, bond angles, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.gov This information helps in understanding the molecule's stability and reactivity. nih.gov

Pharmacokinetic Properties (ADME): In silico tools can predict the absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates. nih.govnih.gov This is crucial in the early stages of drug discovery to assess the potential of a compound to become a viable drug.

Molecular Docking and Target Identification: Molecular docking simulations can predict the binding affinity and interaction modes of a molecule with a biological target, such as a protein or enzyme. nih.govnih.gov This is instrumental in identifying potential therapeutic targets and in designing more potent and selective inhibitors.

Recent studies have utilized these methods to evaluate the potential of various pyridine derivatives as anticancer and antimicrobial agents. nih.govnih.gov For example, molecular docking has been used to study the interaction of pyridine-based compounds with enzymes like DNA gyrase and to predict their anticancer activity. nih.govresearchgate.net

Table of In Silico Study Applications for Pyridine Derivatives

| In Silico Method | Application | Research Focus |

| Molecular Docking | Prediction of binding affinity and interactions with biological targets. | Anticancer and antimicrobial drug discovery. nih.govnih.govresearchgate.net |

| DFT Calculations | Determination of structural and electronic properties, stability, and reactivity. | Understanding molecular properties and reaction mechanisms. nih.gov |

| ADME Prediction | Evaluation of pharmacokinetic properties. | Early-stage drug development and lead optimization. nih.govnih.gov |

Integration into Interdisciplinary Research Areas

The versatile structure of this compound makes it a valuable building block in several interdisciplinary research fields, most notably in medicinal chemistry and materials science.

Medicinal Chemistry:

Substituted pyridines are a cornerstone of modern medicinal chemistry, with numerous pyridine-containing compounds being investigated in clinical trials for a wide range of diseases. nih.gov The structural motifs present in this compound are found in various biologically active molecules.

Anticancer Agents: Many pyridine derivatives have shown significant cytotoxic activities against various cancer cell lines. nih.gov The pyridine scaffold is often used to design inhibitors of key enzymes involved in cancer progression, such as tyrosine kinases. mdpi.com

Antimicrobial Agents: Pyridine derivatives have also been evaluated for their antimicrobial activity against both bacteria and fungi. nih.gov

Interferon Inducers: Certain aminopyrimidinone derivatives, which share structural similarities with the amino-pyridine core, have been shown to induce interferon, suggesting potential antiviral applications. nih.gov

Materials Science:

The ability of pyridine derivatives to form stable complexes with metal ions and to participate in hydrogen bonding and π-stacking interactions makes them attractive for the development of new materials. biosynce.comnih.gov

Metal-Organic Frameworks (MOFs): The nitrogen atom in the pyridine ring and the hydroxymethyl group can act as coordination sites for metal ions, making this compound a potential ligand for the construction of MOFs with tailored properties.

Organic Electronics: Pyridine-containing compounds have potential applications in molecular wires and light-emitting devices. rasayanjournal.co.in

The continued exploration of the chemical space around this compound is expected to yield novel compounds with significant contributions to both medicine and materials science.

Q & A

Basic: What synthetic routes are available for preparing 6-amino-4-bromo-2-pyridinemethanol, and how can reaction conditions be optimized for yield improvement?

Methodological Answer:

A common approach involves bromination of a pre-functionalized pyridine scaffold. For example, selective bromination at the 4-position can be achieved using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in anhydrous carbon tetrachloride at 80–90°C. Subsequent functionalization of the amino and hydroxymethyl groups requires protection-deprotection strategies; tert-butyldimethylsilyl (TBS) groups are often used for hydroxyl protection to prevent side reactions during amination . Yield optimization involves monitoring reaction progress via TLC or LC-MS, adjusting stoichiometry (e.g., 1.2 equivalents of NBS), and controlling temperature to minimize over-bromination.

Basic: What spectroscopic techniques are essential for characterizing this compound, and how are spectral contradictions resolved?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃, CH₂, and CH groups. The bromine atom induces deshielding in adjacent protons (e.g., H-3 and H-5 in the pyridine ring).

- HRMS : Confirm molecular mass and isotopic pattern (distinct for bromine, ~1:1 ratio for ⁷⁹Br/⁸¹Br).

- IR : Identify –NH₂ (3300–3500 cm⁻¹) and –OH (broad ~3200 cm⁻¹) stretches.

Contradictions between predicted and observed spectra (e.g., unexpected splitting in NMR) may arise from tautomerism or residual solvents. Use deuterated DMSO-d₆ to suppress proton exchange and acquire 2D NMR (COSY, HSQC) for unambiguous assignments .

Advanced: How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the structural determination of this compound derivatives?

Methodological Answer:

SC-XRD provides unambiguous confirmation of molecular geometry, particularly the spatial arrangement of bromine and hydroxymethyl groups. For reliable refinement:

- Grow high-quality crystals via slow vapor diffusion (e.g., dichloromethane/hexane).

- Use SHELXL for structure solution and refinement, applying restraints for disordered bromine atoms or hydrogen-bonding networks .

- Validate against PLATON checks for missed symmetry or solvent-accessible voids. For example, a study on a brominated pyridine derivative (CAS 42753-71-9) confirmed planar pyridine geometry with Br–C bond lengths of 1.89–1.92 Å .

Advanced: What strategies are recommended for analyzing conflicting data in mechanistic studies involving this compound as a synthetic intermediate?

Methodological Answer:

Contradictions (e.g., unexpected regioselectivity in cross-coupling reactions) require:

- Control experiments : Compare reactivity under palladium-catalyzed (Suzuki) vs. copper-mediated (Ullmann) conditions to isolate electronic vs. steric effects.

- Computational modeling : Use DFT (B3LYP/6-31G*) to calculate Fukui indices for electrophilic attack, identifying preferential bromine substitution sites .

- Kinetic profiling : Monitor intermediates via in situ IR or stopped-flow NMR to detect transient species. For example, a study on 6-bromo-N-(6-bromopyridin-2-yl) derivatives revealed competing π-π stacking vs. hydrogen-bonding pathways .

Advanced: How can the hydrogen-bonding network of this compound be exploited in supramolecular chemistry applications?

Methodological Answer:

The –NH₂ and –OH groups act as hydrogen-bond donors/acceptors, enabling self-assembly into 1D chains or 2D sheets. Methodologies include:

- Co-crystallization : Co-crystallize with dicarboxylic acids (e.g., terephthalic acid) to form robust frameworks. Monitor via PXRD and compare simulated patterns with experimental data.

- Thermal analysis : Use DSC/TGA to assess stability of hydrogen-bonded networks. A study on 4,6-diphenylpyrimidin-2-amine (CAS 40230-24-8) demonstrated thermal stability up to 250°C, attributed to strong N–H⋯N interactions .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions.

- Spill management : Neutralize bromine-containing spills with sodium bicarbonate or sand.

- Waste disposal : Collect halogenated waste in designated containers for incineration. Refer to SDS guidelines for compounds like 2-bromo-1-(4-dimethylaminophenyl)ethanone, which highlight risks of skin/eye irritation and inhalation toxicity .

Advanced: How can the electronic effects of the bromine substituent in this compound be quantified for catalytic applications?

Methodological Answer:

- Cyclic voltammetry : Measure reduction potentials to assess electron-withdrawing effects. Bromine typically lowers the LUMO energy, enhancing electrophilicity.

- Hammett analysis : Compare reaction rates (e.g., nucleophilic aromatic substitution) against para-substituted analogs. A σₚ value of ~0.23 for –Br indicates moderate electron withdrawal .

- UV-Vis spectroscopy : Monitor charge-transfer transitions; bromine red-shifts absorption maxima due to increased conjugation with the pyridine ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.